![molecular formula C19H14O5 B15164213 3-{[6-(Acetyloxy)naphthalen-2-yl]oxy}benzoic acid CAS No. 143378-95-4](/img/structure/B15164213.png)
3-{[6-(Acetyloxy)naphthalen-2-yl]oxy}benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-{[6-(Acetyloxy)naphthalen-2-yl]oxy}benzoic acid is an organic compound that features a benzoic acid core with a naphthalen-2-yl ether substituent
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[6-(Acetyloxy)naphthalen-2-yl]oxy}benzoic acid typically involves the following steps:
Esterification: The initial step involves the esterification of naphthalen-2-ol with acetic anhydride to form 6-(acetyloxy)naphthalen-2-ol.
Ether Formation: The next step is the formation of the ether linkage. This is achieved by reacting 6-(acetyloxy)naphthalen-2-ol with 3-hydroxybenzoic acid in the presence of a suitable base such as potassium carbonate.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizations such as continuous flow reactions and the use of automated reactors can enhance yield and efficiency.
化学反应分析
Types of Reactions
3-{[6-(Acetyloxy)naphthalen-2-yl]oxy}benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Halogenated or nitrated derivatives.
科学研究应用
3-{[6-(Acetyloxy)naphthalen-2-yl]oxy}benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.
作用机制
The mechanism of action of 3-{[6-(Acetyloxy)naphthalen-2-yl]oxy}benzoic acid involves its interaction with specific molecular targets. The ester and ether functionalities allow it to interact with enzymes and receptors, potentially modulating biological pathways. The aromatic rings facilitate π-π interactions with other aromatic systems, influencing its binding affinity and specificity.
相似化合物的比较
Similar Compounds
3-{[6-(Hydroxy)naphthalen-2-yl]oxy}benzoic acid: Similar structure but with a hydroxyl group instead of an acetyloxy group.
3-{[6-(Methoxy)naphthalen-2-yl]oxy}benzoic acid: Contains a methoxy group instead of an acetyloxy group.
Uniqueness
3-{[6-(Acetyloxy)naphthalen-2-yl]oxy}benzoic acid is unique due to the presence of the acetyloxy group, which can influence its reactivity and interactions. This functional group can be hydrolyzed under certain conditions, providing a versatile handle for further chemical modifications.
属性
CAS 编号 |
143378-95-4 |
|---|---|
分子式 |
C19H14O5 |
分子量 |
322.3 g/mol |
IUPAC 名称 |
3-(6-acetyloxynaphthalen-2-yl)oxybenzoic acid |
InChI |
InChI=1S/C19H14O5/c1-12(20)23-17-7-5-14-10-18(8-6-13(14)9-17)24-16-4-2-3-15(11-16)19(21)22/h2-11H,1H3,(H,21,22) |
InChI 键 |
IPQOHAMORBDCIV-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)OC1=CC2=C(C=C1)C=C(C=C2)OC3=CC=CC(=C3)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(4S,5S)-4,5-Bis[(hexadecyloxy)methyl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B15164142.png)
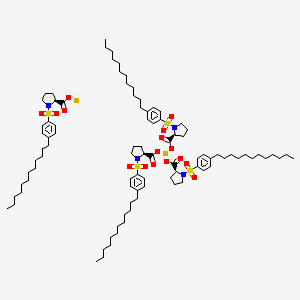
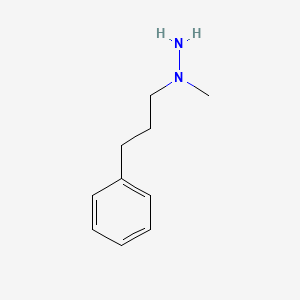
![Silane, [1,4-phenylenebis(methylene)]bis[triethoxy-](/img/structure/B15164159.png)
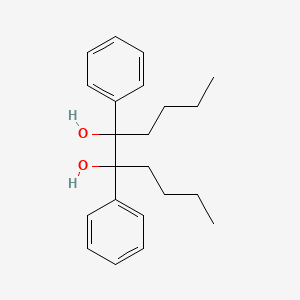
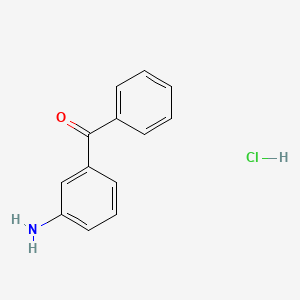
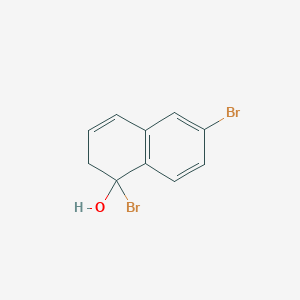
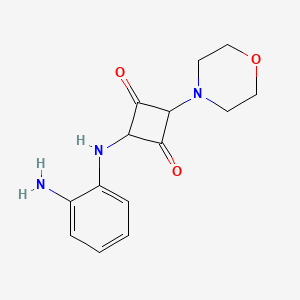
![Dimethylbis(2-methyl-3H-cyclopenta[a]naphthalen-1-yl)silane](/img/structure/B15164188.png)
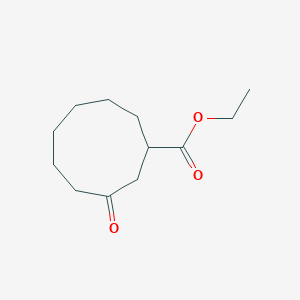

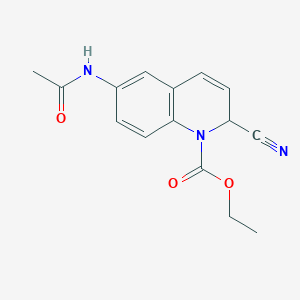
![3-[(3,4-Dihydroxyphenyl)methyl]-4-oxo-4,5,6,7-tetrahydro-1H-1,5-benzodiazonine-6-carboxylic acid](/img/structure/B15164206.png)
